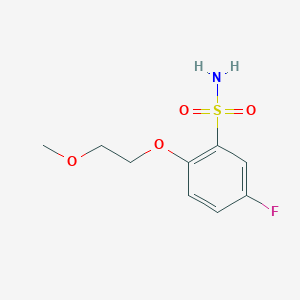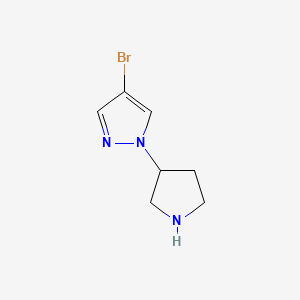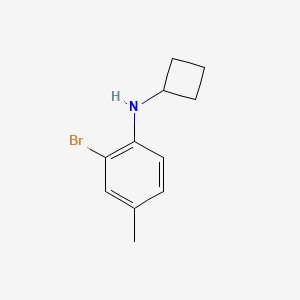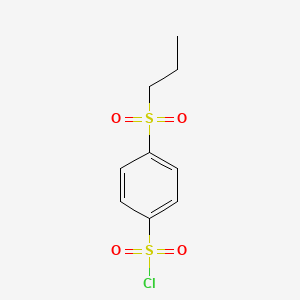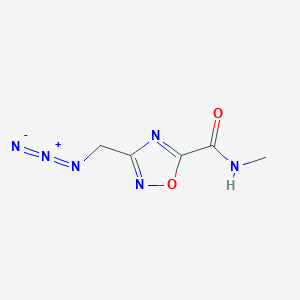
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Vue d'ensemble
Description
Azidomethyl compounds are generally used in the field of chemistry for various purposes. For instance, azidomethyl nucleotides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Synthesis Analysis
The synthesis of azidomethyl compounds often involves the use of azide groups. For example, in the synthesis of 5’-azide-modified ribonucleosides, a general strategy involves the use of PPh3 and CBr4, followed by NaN3 .Chemical Reactions Analysis
Azidomethyl compounds can participate in various chemical reactions. For example, azidomethyl nucleotides can be used in DNA sequencing by synthesis (SBS), where they act as reversible terminators .Applications De Recherche Scientifique
1. DNA Sequencing
- Summary of Application : Azides are used as an alternative to fluorescence-based DNA sequencing by synthesis (SBS). They provide an intense, narrow, and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .
- Methods of Application : The four 3′-O-azidomethyl nucleotide reversible terminators (3′-O-azidomethyl-dNTPs) displayed surface-enhanced Raman scattering (SERS) at 2125 cm−1. A complete 4-step SBS reaction was performed using these 4 nucleotide analogues as substrates .
- Results or Outcomes : The appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation, thereby continuously determining the DNA sequence .
2. Synthesis of Various Heterocycles
- Summary of Application : Azides are used in the synthesis of various heterocycles .
- Methods of Application : Azides are used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions, to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Results or Outcomes : The review article provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .
3. Bioorthogonal Labeling and Functionalization
- Summary of Application : Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
- Methods of Application : The azido group is introduced into the nucleoside and oligonucleotide of interest. These azide-modified nucleosides are then used in copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
- Results or Outcomes : This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross-reactions with other biomolecules .
4. DNA Sequencing
- Summary of Application : 3’-O-azidomethyl nucleotides are used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .
- Methods of Application : The four 3’-O-azidomethyl nucleotide reversible terminators display surface-enhanced Raman scattering (SERS) at 2125 cm−1. A complete 4-step SBS reaction is performed using these 4 nucleotide analogues as substrates .
- Results or Outcomes : The appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3’-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation, thereby continuously determining the DNA sequence .
5. Synthesis of Various Nucleosides Decorated with Azido Groups
- Summary of Application : Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
- Methods of Application : The azido group is introduced into the nucleoside and oligonucleotide of interest. These azide-modified nucleosides are then used in copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
- Results or Outcomes : This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross-reactions with other biomolecules .
6. DNA Sequencing by Synthesis
- Summary of Application : 3’-O-azidomethyl nucleotides are used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .
- Methods of Application : The four 3’-O-azidomethyl nucleotide reversible terminators display surface-enhanced Raman scattering (SERS) at 2125 cm−1. A complete 4-step SBS reaction is performed using these 4 nucleotide analogues as substrates .
- Results or Outcomes : The appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3’-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation, thereby continuously determining the DNA sequence .
Safety And Hazards
Propriétés
IUPAC Name |
3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGYNJNDMJQRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



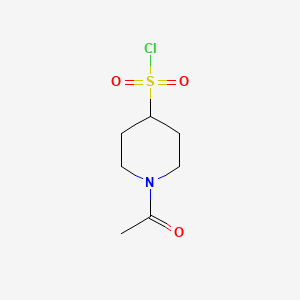
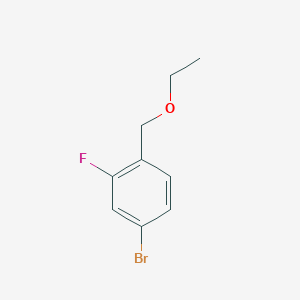
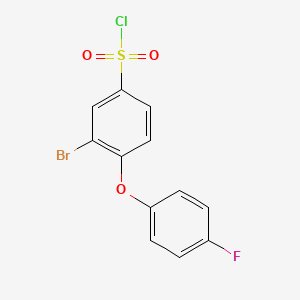
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
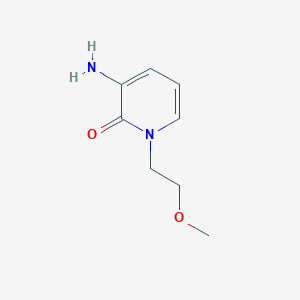
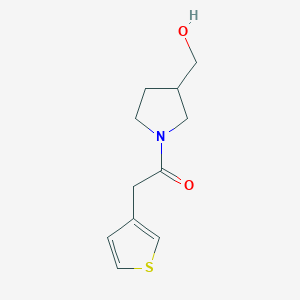
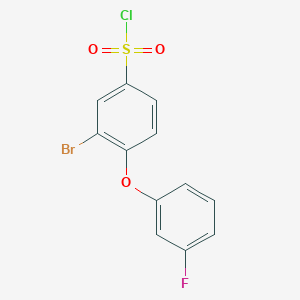
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
